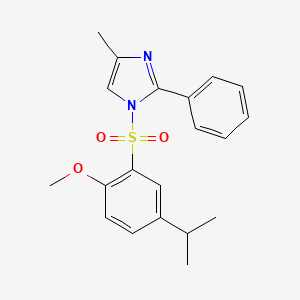
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, also known as PIM-1 inhibitor, is a chemical compound that has been widely studied for its potential use in cancer treatment.
Scientific Research Applications
Antimicrobial and Antifungal Applications
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole and related compounds have been explored for their antimicrobial and antifungal properties. The broader class of imidazole derivatives, to which this compound belongs, has shown effectiveness against a range of microbial and fungal pathogens. This is particularly relevant in the context of increasing resistance to traditional antibiotics and antifungals. For instance, bifonazole, a related compound, demonstrates broad-spectrum activity against dermatophytes, yeasts, and some Gram-positive bacteria, highlighting the potential of imidazole derivatives in treating superficial fungal infections (Lackner & Clissold, 1989). Similarly, sulconazole has shown efficacy and safety in treating superficial dermatophyte or yeast infections, further underscoring the therapeutic potential of this chemical class (Benfield & Clissold, 1988).
Environmental Detoxification
Compounds with the imidazole scaffold have been investigated for their role in environmental detoxification, specifically in the degradation or transformation of persistent organic pollutants. For example, the enzymatic approach using oxidoreductive enzymes in the presence of certain redox mediators has attracted interest for the remediation of various organic pollutants in industrial wastewater. This approach benefits from the catalytic degradation capabilities of imidazole-based compounds, which can enhance the efficiency of pollutant degradation (Husain & Husain, 2007).
Antioxidant Activity
The antioxidant properties of compounds related to 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole have been a subject of research interest. Antioxidants play a crucial role in mitigating oxidative stress and have potential applications in food preservation, cosmetics, and pharmaceuticals to prevent the degradation of sensitive ingredients. Studies on various antioxidant assays, including those based on the imidazole scaffold, provide insights into their potential application in enhancing the oxidative stability of products (Munteanu & Apetrei, 2021).
Chemical Sensitivity and Allergy Research
Research on contact and photocontact sensitivity to imidazoles, including compounds similar to 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole, provides valuable information for the development of safer cosmetics and topical medications. Understanding the mechanisms of sensitivity and identifying less allergenic alternatives are crucial for preventing allergic reactions in sensitive individuals (Schauder & Ippen, 1997; Dooms-Goossens et al., 1995).
properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)17-10-11-18(25-4)19(12-17)26(23,24)22-13-15(3)21-20(22)16-8-6-5-7-9-16/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLXBOWEMKMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


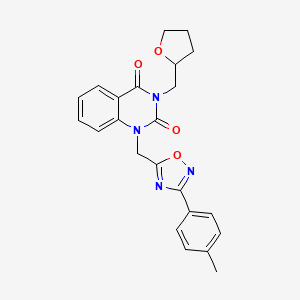
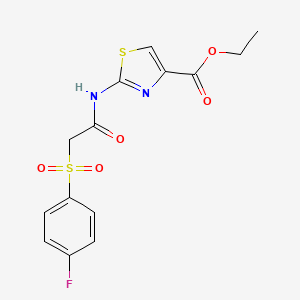
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
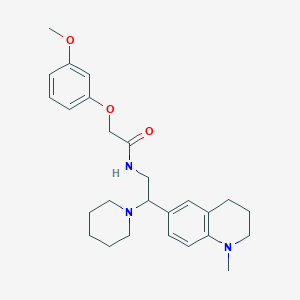
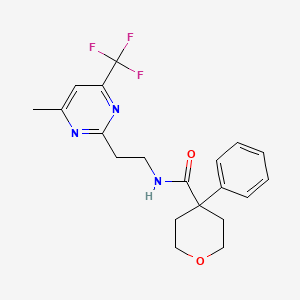

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)

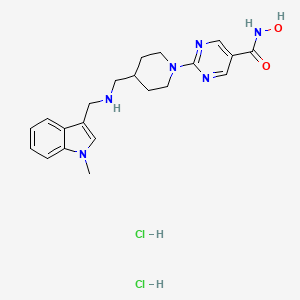

![Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2689688.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689689.png)
